Defined Binding Site and Mechanism of Orai1 Inhibition Differentiates AnCoA4 from All Other SOC Inhibitors
AnCoA4 (Jamaicin) inhibits store-operated calcium (SOC) entry with an IC50 of 0.88 µM in an NFAT reporter assay, determined by direct binding to the C-terminus of Orai1 as demonstrated by small-molecule microarray (SMM), surface plasmon resonance (SPR), and fluorescence aggregation assays [1]. The Sadaghiani et al. (2014) paper explicitly states: 'AnCoA4, unlike other reported SOC inhibitors, is a molecule with a known binding site and mechanism of action' [1]. In contrast, other Orai1 inhibitors either lack a fully characterized binding site (YM-58483, GSK-7975A, Synta-66) or exhibit a broader target profile [2]. The Orai1-STIM1 Comparative Inhibitor Table (Biomolecules 2021) lists AnCoA4's mode of action as 'Binds the C-terminus of Orai1' with IC50 of 880 nM and no reported side effects, while YM-58483 (IC50 10–590 nM) additionally inhibits TRPC3/6 and activates TRPM4, and GSK-7975A (IC50 4 µM) affects Orai2/3, L-type Ca2+, and TRPV6 channels [2].
| Evidence Dimension | Mechanism of Orai1 inhibition: binding site definition and off-target profile |
|---|---|
| Target Compound Data | IC50 = 0.88 µM (880 nM); binds directly to Orai1 C-terminus (SMM, SPR confirmed); no reported off-target channels |
| Comparator Or Baseline | YM-58483: IC50 = 10–590 nM, inhibits TRPC3/6 (IC50 0.3 µM), activates TRPM4 (EC50 8 nM); GSK-7975A: IC50 = 4 µM, affects Orai2/3, L-type Ca2+ (IC50 8 µM), TRPV6; Synta-66: IC50 = 26 nM–3 µM, potentiates Orai2 at 10 µM |
| Quantified Difference | AnCoA4 is the only Orai1 inhibitor with a structurally validated C-terminal binding site and a completely clean off-target profile (no additional channel effects reported), whereas all comparators show multi-channel activity |
| Conditions | NFAT reporter assay (AnCoA4); various electrophysiological and fluorescence-based Ca2+ flux assays (comparators); data compiled in Biomolecules 2021 review Table 4 |
Why This Matters
For researchers requiring mechanistic interpretability—e.g., target engagement studies, CRISPR validation experiments, or pathway dissection—AnCoA4's known binding site eliminates the ambiguity inherent in using promiscuous or mechanistically undefined inhibitors.
- [1] Sadaghiani AM, Lee SM, Odegaard JI, et al. Identification of Orai1 channel inhibitors by using minimal functional domains to screen small molecule microarrays. Chem Biol. 2014;21(10):1278-1292. PMID: 25308275. View Source
- [2] Bhardwaj R, et al. Table 4: Pharmacological Modulators of SOC Entry. Biomolecules. 2021;11(12):1781. PMC8698435. View Source
